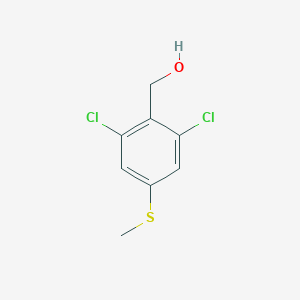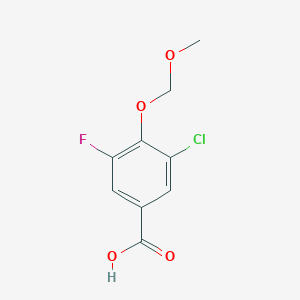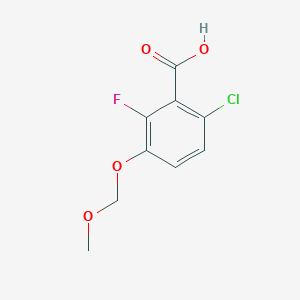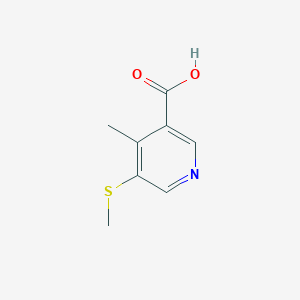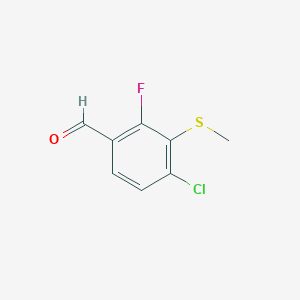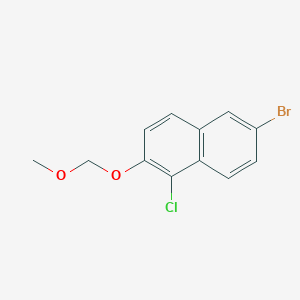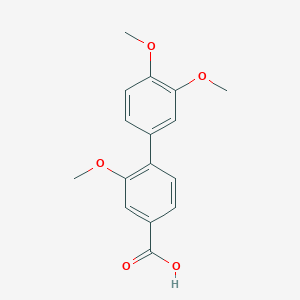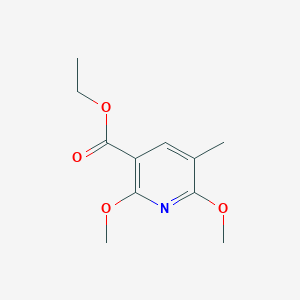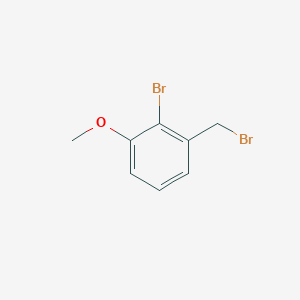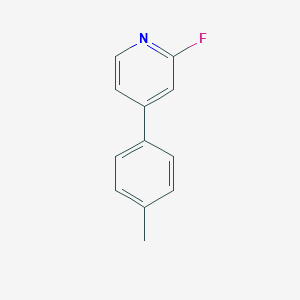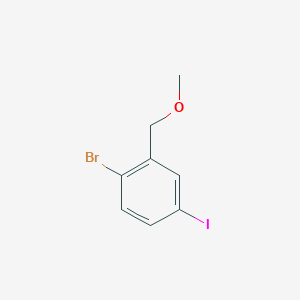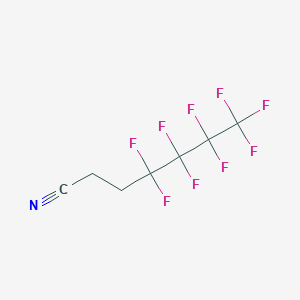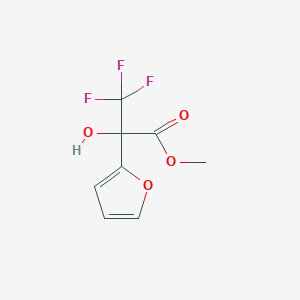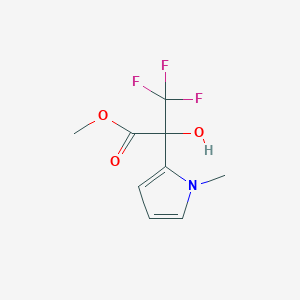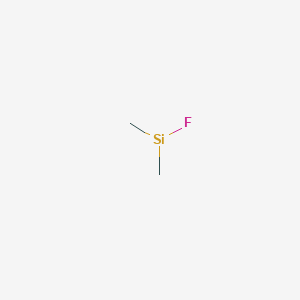
Dimethylfluorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylfluorosilane, also known as difluorodimethylsilane, is a chemical compound with the molecular formula C₂H₆F₂Si. It is a derivative of silane, where two hydrogen atoms are replaced by fluorine atoms and two by methyl groups. This compound is known for its reactivity and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylfluorosilane can be synthesized through several methods. One common method involves the reaction of dichlorodimethylsilane with antimony trifluoride. The reaction proceeds as follows: [ \text{SiCl}_2(\text{CH}_3)_2 + 2 \text{SbF}_3 \rightarrow \text{SiF}_2(\text{CH}_3)_2 + 2 \text{SbCl}_3 ]
Industrial Production Methods: In industrial settings, this compound is produced using high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The process typically involves the use of specialized equipment to handle the reactive and potentially hazardous materials involved.
Chemical Reactions Analysis
Types of Reactions: Dimethylfluorosilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylsilanediol and hydrogen fluoride. [ \text{SiF}_2(\text{CH}_3)_2 + 2 \text{H}_2\text{O} \rightarrow \text{Si(OH)}_2(\text{CH}_3)_2 + 2 \text{HF} ]
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under ambient conditions but can be accelerated by the presence of acids or bases.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Hydrolysis Products: The primary products are dimethylsilanediol and hydrogen fluoride.
Scientific Research Applications
Dimethylfluorosilane has several applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: Research into its biological interactions is ongoing, particularly in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which dimethylfluorosilane exerts its effects is primarily through its reactivity with other chemical species. The silicon-fluorine bond is highly polar, making the compound reactive towards nucleophiles. This reactivity is harnessed in various chemical processes to achieve desired transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Difluorosilane (SiH₂F₂): A simpler fluorosilane with two hydrogen atoms instead of methyl groups.
Trimethylfluorosilane (SiF(CH₃)₃): Contains three methyl groups and one fluorine atom.
Fluorosilane (SiHF₃): Contains three fluorine atoms and one hydrogen atom.
Uniqueness: Dimethylfluorosilane is unique due to the presence of both fluorine and methyl groups, which impart distinct reactivity and properties compared to other fluorosilanes. Its balanced reactivity makes it suitable for a wide range of applications in both research and industry.
Properties
CAS No. |
865-46-3 |
|---|---|
Molecular Formula |
C2H7FSi |
Molecular Weight |
78.16 g/mol |
IUPAC Name |
fluoro(dimethyl)silane |
InChI |
InChI=1S/C2H7FSi/c1-4(2)3/h4H,1-2H3 |
InChI Key |
NZJOONTZXJXTOL-UHFFFAOYSA-N |
SMILES |
C[Si](C)F |
Canonical SMILES |
C[SiH](C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


